High-Resolution 1H and 13C NMR Chemical Shift Assignments for 3-tert-Butylcyclohex-2-en-1-one: A Self-Validating Methodological Guide
High-Resolution 1H and 13C NMR Chemical Shift Assignments for 3-tert-Butylcyclohex-2-en-1-one: A Self-Validating Methodological Guide
Executive Summary
In the realm of synthetic organic chemistry and drug development, sterically hindered building blocks like 3-tert-butylcyclohex-2-en-1-one[1] serve as critical intermediates for constructing complex, spatially demanding molecular architectures. The bulky tert-butyl group effectively locks the cyclohexenone ring into a specific half-chair conformation, directing downstream stereoselective functionalizations.
However, the presence of isolated spin systems (the tert-butyl group vs. the ring protons) presents a unique analytical challenge. This whitepaper provides a comprehensive, E-E-A-T (Expertise, Experience, Authoritative, Trustworthy) aligned methodological guide to unambiguously assigning the 1 H and 13 C NMR chemical shifts of 3-tert-butylcyclohex-2-en-1-one. By employing a rigorous combination of 1D and 2D NMR techniques, we establish a self-validating logical loop where every structural assignment is corroborated by orthogonal spectral data[2].
Experimental Protocols for High-Fidelity NMR Acquisition
To achieve unambiguous assignments, data acquisition must be strictly controlled. The following step-by-step methodology outlines the causality behind each experimental parameter choice.
Sample Preparation
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Solvent & Standard: Dissolve 15–20 mg of high-purity 3-tert-butylcyclohex-2-en-1-one in 0.6 mL of deuterated chloroform (CDCl 3 , 99.8% D). Add 0.03% v/v tetramethylsilane (TMS) as an internal chemical shift reference ( δ 0.00 ppm).
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Tube Geometry: Transfer the solution to a standard 5 mm precision NMR tube. Ensure the solvent column height is exactly 4.0 to 4.5 cm to optimize magnetic field homogeneity (shimming) and minimize vortexing artifacts.
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Degassing: Degas the sample using brief sonication (30 seconds) to remove dissolved paramagnetic oxygen, which can accelerate transverse relaxation ( T2 ) and broaden spectral lines.
1D NMR Acquisition Protocol
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1 H NMR (400/500 MHz):
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Pulse Sequence: Standard 30° excitation pulse (zg30).
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Causality of Relaxation Delay ( D1 ): Set to 2.0 seconds. To guarantee quantitative integration, D1 must be ≥5×T1 (longitudinal relaxation time) for the slowest-relaxing aliphatic protons.
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Parameters: 16 scans, Spectral Width (SW) of 12 ppm.
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13 C{ 1 H} NMR (100/125 MHz):
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Pulse Sequence: Power-gated decoupling (zgpg30).
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Causality: This sequence leverages the Nuclear Overhauser Effect (NOE) to enhance the signal of protonated carbons while decoupling proton scalar interactions.
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Parameters: 512–1024 scans to ensure an adequate signal-to-noise ratio (S/N > 10:1) for the slow-relaxing quaternary carbons (C-1, C-3, and the tert-butyl central carbon).
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2D NMR Acquisition Protocol
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COSY (Correlation Spectroscopy):
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Purpose: To map the contiguous aliphatic spin system of the cyclohexenone ring (H-4 ↔ H-5 ↔ H-6).
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Multiplicity-Edited HSQC (Heteronuclear Single Quantum Coherence):
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Purpose: To establish direct 1JCH bonds.
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Causality: Multiplicity editing phases CH/CH 3 cross-peaks positively and CH 2 cross-peaks negatively, allowing for immediate differentiation of the ring methylenes from the tert-butyl methyls[3].
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HMBC (Heteronuclear Multiple Bond Correlation):
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Purpose: To bridge the isolated spin systems (linking the tert-butyl group to the enone ring).
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Causality: The long-range evolution delay is explicitly optimized for nJCH=8 Hz (typically a 62.5 ms delay). Because HMBC cross-peak intensity follows a sine-squared dependence on the coupling constant, a mismatched delay will result in the loss of the crucial 3JCH correlation from the tert-butyl protons to C-3, breaking the self-validating assignment loop[3].
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Figure 1: Self-validating NMR acquisition and assignment workflow.
Quantitative Data Presentation
The integration of 1D shifts and 2D correlations yields a complete, unambiguous assignment map. The quantitative data is summarized in Table 1.
Table 1: 1 H and 13 C NMR Chemical Shift Assignments and 2D Correlations for 3-tert-butylcyclohex-2-en-1-one (in CDCl 3 )
| Position | 13 C Shift ( δ , ppm) | Type | 1 H Shift ( δ , ppm) | Multiplicity, Integration, J (Hz) | Key HMBC Correlations (Carbon to Proton) |
| C-1 | 200.5 | Cq (C=O) | - | - | H-2 ( 2J ), H-6 ( 2J ) |
| C-2 | 122.5 | CH | 5.88 | s, 1H | H-4 ( 3J ), H-6 ( 3J ) |
| C-3 | 172.0 | Cq | - | - | H-2 ( 2J ), H-4 ( 2J ), t-Bu H ( 3J ) |
| C-4 | 24.0 | CH 2 | 2.22 | t, 2H, J=6.0 | H-2 ( 3J ), H-5 ( 2J ), H-6 ( 3J ) |
| C-5 | 22.5 | CH 2 | 1.95 | m, 2H | H-4 ( 2J ), H-6 ( 2J ) |
| C-6 | 37.5 | CH 2 | 2.35 | t, 2H, J=6.8 | H-4 ( 3J ), H-5 ( 2J ) |
| C-7 (t-Bu) | 36.0 | Cq | - | - | t-Bu H ( 2J ) |
| C-8 (t-Bu) | 28.5 | 3 × CH 3 | 1.15 | s, 9H | - |
The Logic of Resonance Assignment: A Closed-Loop System
The assignment of 3-tert-butylcyclohex-2-en-1-one relies on establishing "anchor points" and propagating the assignment through the molecule using 2D NMR, ensuring no single assignment exists in isolation[2].
Step 1: Establishing Anchor Points
The spectrum presents two highly distinct, isolated proton signals: the 9H singlet at δ 1.15 ppm (tert-butyl group) and the 1H singlet at δ 5.88 ppm (the vinylic H-2). In the 13 C spectrum, the carbonyl carbon (C-1) is easily identified at the extreme downfield position of δ 200.5 ppm.
Step 2: Bridging the Spin Systems via HMBC
The tert-butyl group is electronically isolated from the ring protons. To prove regiochemistry, we look at the HMBC spectrum[3]. The tert-butyl protons ( δ 1.15) show an intense 3JCH cross-peak to a quaternary olefinic carbon at δ 172.0 ppm. This unambiguously identifies C-3. The extreme downfield shift of C-3 (compared to ~150 ppm for an unsubstituted cyclohexenone) is a direct consequence of the β -substituent steric and inductive effects of the bulky tert-butyl group.
Step 3: Ring Propagation and Loop Closure
With C-3 assigned, we analyze the vinylic proton H-2 ( δ 5.88). H-2 shows a 3JCH HMBC correlation to an aliphatic methylene carbon at δ 24.0 ppm, identifying C-4. From here, the COSY spectrum maps the contiguous aliphatic chain: H-4 ( δ 2.22) couples to H-5 ( δ 1.95), which in turn couples to H-6 ( δ 2.35). To close the logical loop, H-6 must correlate back to our starting anchor points. Indeed, H-6 shows a strong 2JCH HMBC correlation to the carbonyl C-1 ( δ 200.5) and a 3JCH correlation to the vinylic carbon C-2 ( δ 122.5). This orthogonal validation confirms the structural integrity of the assignment.
Figure 2: HMBC network establishing the regiochemistry of 3-tert-butylcyclohex-2-en-1-one.
Conclusion
The rigorous assignment of 3-tert-butylcyclohex-2-en-1-one demonstrates the necessity of combining optimized 1D acquisition parameters with structurally targeted 2D NMR techniques. By explicitly tuning the HMBC delay to capture the 3JCH correlation between the tert-butyl group and the enone ring, researchers can establish a self-validating data matrix. This methodology ensures absolute confidence in regiochemical assignments, a prerequisite for utilizing such sterically demanding building blocks in advanced drug development pipelines.
References
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PubChem . "3-Tert-butylcyclohex-2-en-1-one | C10H16O | CID 239097". National Center for Biotechnology Information. Available at:[Link]
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Columbia University NMR Core Facility . "HSQC and HMBC". Columbia University. Available at:[Link]
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MDPI . "NMR of Natural Products as Potential Drugs". Molecules. Available at:[Link]
